molecular formula C18H10ClFN2S B2857238 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile CAS No. 252059-87-3

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile

Cat. No.: B2857238
CAS No.: 252059-87-3
M. Wt: 340.8
InChI Key: FHMUOZBEOVNVPJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 4-chlorophenylsulfanyl group at position 2 and a 4-fluorophenyl group at position 4.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMUOZBEOVNVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with 4-fluorobenzaldehyde to form an intermediate, which is then subjected to a cyclization reaction with malononitrile and ammonium acetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects
Compound Name Substituents (Position) Key Features
2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile (Target) 4-Cl-C6H4S- (C2), 4-F-C6H4- (C6) Combines electron-withdrawing Cl and F groups; potential for dual aromatic interactions.
2-[(2-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylnicotinonitrile 2-Cl-C6H4CH2S- (C2), 4-F-C6H4- (C4) Benzylsulfanyl linker increases steric bulk; Cl at benzyl ortho position may reduce solubility.
4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile C2H5S- (C2), 4-Cl-C6H4- (C4), 4-Me-C6H4- (C6) Ethylsulfanyl group enhances lipophilicity; methylphenyl improves metabolic stability.
6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile 3-Cl-C6H4S- (C2), 4-Cl-C6H4- (C6) Dual Cl substituents increase electron-withdrawing effects; meta-Cl may alter binding affinity.
2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile 4-Cl-C6H4S- (C2), CF3- (C4), C6H5- (C6) Trifluoromethyl group enhances metabolic resistance and hydrophobicity.
Physicochemical Properties
Property Target Compound (Predicted) 2-[(2-Chlorobenzyl)sulfanyl]-... 4-(4-Chlorophenyl)-2-(ethylsulfanyl)-...
Molecular Formula C18H10ClFN2S C25H16ClFN2S C21H17ClN2S
Molecular Weight (g/mol) ~347.8 430.92 364.89
Density (g/cm³) ~1.3 (estimated) 1.36±0.1 Not reported
Boiling Point (°C) ~580 (estimated) 591.0±50.0 Not reported

Key Observations :

  • The target compound’s lower molecular weight (~347.8 vs. 430.92 in ) suggests improved solubility compared to benzylsulfanyl analogues.
  • Ethylsulfanyl derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Pharmacological Activity

Evidence from cytotoxic nicotinonitrile derivatives (e.g., ACIN and AMIN in ) highlights the role of substituents in biological activity:

  • Electron-withdrawing groups (Cl, F) : Enhance binding to hydrophobic pockets in enzymes or receptors.
  • Sulfanyl linkers : Influence metabolic stability; aryl-sulfanyl groups (as in the target compound) may resist oxidation better than alkyl-sulfanyl groups .
  • Fluorophenyl vs. trifluoromethyl : The 4-fluorophenyl group in the target compound offers moderate electron withdrawal, whereas trifluoromethyl (CF3) in provides stronger electronegativity and steric hindrance.

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a nicotinonitrile core, which is substituted with both chlorophenyl and fluorophenyl groups. This structural diversity contributes to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory, antibacterial, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives synthesized through multicomponent reactions have shown greater anti-inflammatory effects than curcumin in liver fibrosis assays, suggesting their potential in treating inflammatory diseases .

Antibacterial Activity

The compound has demonstrated notable antibacterial activity against several strains of bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria. For example, related compounds showed MIC values of 12.4 μM against Staphylococcus aureus and other pathogens .

Anticancer Potential

The anticancer properties of this compound are also under investigation. Bromodomain-containing protein inhibitors have been highlighted for their role in treating various proliferative disorders, including cancer . The structural components of the compound may contribute to its ability to inhibit tumor growth through modulation of specific signaling pathways.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several proposed mechanisms include:

  • Inhibition of Protein Interactions : The compound may inhibit bromodomain-containing proteins involved in gene regulation linked to inflammation and cancer.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown the ability to interfere with bacterial cell wall integrity, leading to cell death.
  • Modulation of Inflammatory Pathways : It may influence pathways such as NF-κB, reducing the production of pro-inflammatory cytokines.

Case Study 1: Anti-inflammatory Effects

A study on the anti-inflammatory activity of structurally related compounds demonstrated that they significantly reduced the activation of hepatic stellate cells at concentrations as low as 10 μM. This suggests potential applications in liver-related inflammatory conditions .

Case Study 2: Antibacterial Efficacy

In a comparative study, derivatives of the compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin. The results showed enhanced potency against resistant strains such as MRSA .

Data Table: Summary of Biological Activities

Biological Activity Efficacy Reference
Anti-inflammatoryGreater than curcumin
AntibacterialMIC values < 12.4 μM against S. aureus
AnticancerInhibits bromodomain proteins

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Formation of the nicotinonitrile core via cyclization reactions, often using malononitrile derivatives as precursors.
  • Step 2 : Functionalization of the core with substituents. For example, the 4-chlorophenylsulfanyl group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH in DMSO or DCM) .
  • Critical Parameters : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) significantly influence yield and purity. Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are preferred solvents due to their ability to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to isolate the pure product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and verify substituent integration ratios. For example, the 4-fluorophenyl group shows a doublet (J = 8.5 Hz) at δ ~7.45–7.65 ppm .
  • 13C NMR : Confirm the nitrile carbon (δ ~115–120 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Infrared (IR) Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the nitrile (C≡N) group, while sulfanyl (C–S) stretches appear at ~650–750 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 369.03 for C₁₈H₁₁ClFN₂S) .

Advanced Research Questions

Q. What methodologies are suitable for investigating the compound’s kinase inhibition mechanisms?

  • Methodological Answer :
  • In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-concentration-dependent luminescence assays. Measure IC₅₀ values via dose-response curves (0.1–100 µM) .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions between the compound’s sulfanyl and nitrile groups with kinase active sites (e.g., hydrophobic pockets or ATP-binding domains) .
  • Mutagenesis Studies : Compare inhibition efficacy against wild-type vs. mutant kinases (e.g., T790M EGFR) to identify binding dependencies .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural validation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in NMR assignments by determining the crystal structure. For example, SCXRD confirmed bond angles (C–S–C ~105°) and planarity in analogous nicotinonitrile derivatives .
  • Dynamic NMR (DNMR) : Use variable-temperature NMR to detect rotational barriers in hindered substituents (e.g., 4-chlorophenyl group) .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) to validate chemical shifts .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2 model), and cytochrome P450 interactions. The compound’s LogP (~3.5) suggests moderate lipophilicity .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to assess target engagement duration .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-trifluoromethylphenyl) and test bioactivity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression models .
  • In Silico SAR : Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic (Hammett σ) or steric parameters with experimental IC₅₀ values .

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